Nickel(II) iodide hydrate

Description

Overview of Hydrated Transition Metal Halides in Contemporary Chemistry

Hydrated transition metal halides represent a broad class of inorganic compounds that are fundamental to many areas of chemistry. libretexts.orgwikipedia.org These compounds consist of a transition metal cation, halide anions (fluoride, chloride, bromide, or iodide), and a specific number of water molecules of hydration. libretexts.org The presence of coordinated water molecules significantly influences the chemical and physical properties of these salts compared to their anhydrous counterparts. laboratorynotes.com

In contemporary chemistry, hydrated transition metal halides are indispensable. They serve as readily available and often more stable sources of transition metal ions in aqueous solutions. libretexts.org Their applications are diverse, ranging from their use as catalysts and catalyst precursors in organic synthesis and industrial processes to their role as starting materials for the synthesis of coordination complexes and organometallic compounds. nih.govwikipedia.org The coordinated water molecules can often be displaced by other ligands, providing a straightforward entry into a vast array of derivatives. laboratorynotes.com Furthermore, the study of their structures and the nature of the metal-water bond provides valuable insights into coordination chemistry and the behavior of metal ions in biological and environmental systems. stackexchange.com The controlled dehydration of these hydrates also offers a pathway to producing anhydrous metal halides, which are themselves important reagents. wikiwand.comchemicalbook.com

Significance of Nickel(II) Iodide Hydrate (B1144303) as a Versatile Precursor and Active Species

Nickel(II) iodide hydrate stands out as a particularly versatile compound within the family of hydrated transition metal halides. Its significance lies in its dual role as both a precursor to catalytically active species and as an active component in various chemical reactions. heegermaterials.comlaboratorynotes.com

As a precursor, this compound is frequently used to generate nickel(0) complexes in situ, which are highly effective catalysts for a range of organic transformations. researchgate.net This is often achieved through reduction of the nickel(II) center in the presence of suitable ligands. These catalytic systems are particularly valuable in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikiwand.com

The compound itself, or its solutions, can also act as an active species. The Lewis acidic nature of the nickel(II) ion, modulated by the iodide and water ligands, allows it to catalyze certain reactions. laboratorynotes.com Notably, it has found application as a co-catalyst in reactions mediated by other reagents, such as samarium(II) iodide, where it can significantly accelerate reaction rates and influence selectivity. heegermaterials.comresearchgate.net The presence of the iodide ligand is also crucial, as it can influence the reactivity and stability of intermediate organonickel species in catalytic cycles. laboratorynotes.com This combination of properties makes this compound a valuable and adaptable tool for synthetic chemists.

Historical Development and Evolution of Research on this compound Systems

The study of nickel compounds has a rich history, with the discovery of nickel itself dating back to 1751 by Axel Fredrik Cronstedt. shenvilab.org The initial investigations into nickel halides, including the iodide, were part of the broader exploration of inorganic chemistry in the 19th and early 20th centuries. Early work focused on the fundamental synthesis and characterization of these compounds. sciencemadness.org

A significant advancement in the understanding and application of nickel compounds came with the discovery of the Mond process in the 1890s for purifying nickel, which highlighted the unique reactivity of nickel with carbon monoxide. shenvilab.org While not directly involving the iodide, this laid the groundwork for the development of organonickel chemistry. The first nickel-catalyzed reaction, the hydrogenation of ethylene, was reported by Paul Sabatier in 1897, for which he later received a Nobel Prize. shenvilab.org

Research into the specific applications of this compound in modern synthetic chemistry has evolved significantly in recent decades. A key development was the "Nickel Effect," discovered by Ziegler and Wilke, which demonstrated the catalytic prowess of nickel in olefin dimerization. shenvilab.org This spurred the development of well-defined nickel catalysts. More recently, research has focused on the use of this compound in sophisticated catalytic systems for cross-coupling reactions. nih.gov Its use in conjunction with other reagents, like samarium(II) iodide, to promote challenging transformations represents a more recent and impactful area of investigation. researchgate.net Ongoing research continues to explore the nuances of its reactivity, including its role in forming novel coordination complexes and its potential in emerging fields like spintronics, where the anhydrous form has shown interesting magnetic properties. wikipedia.orgiucr.org

Interactive Data Tables

Physical and Chemical Properties of Nickel(II) Iodide and its Hydrate

| Property | Anhydrous Nickel(II) Iodide (NiI₂) | Nickel(II) Iodide Hexahydrate (NiI₂·6H₂O) |

| CAS Number | 13462-90-3 wikipedia.org | 7790-34-3 lookchem.com |

| Molecular Formula | I₂Ni nih.gov | H₁₂I₂NiO₆ nih.gov |

| Molecular Weight | 312.50 g/mol heegermaterials.com | 420.59 g/mol lookchem.com |

| Appearance | Iron-black solid heegermaterials.comwikipedia.org | Bluish-green solid heegermaterials.comwikipedia.org |

| Density | 5.38 - 5.83 g/cm³ heegermaterials.comchemicalbook.com | Data not readily available |

| Melting Point | 780 - 797 °C heegermaterials.comwikipedia.org | 43 °C (loses water) wikipedia.org |

| Solubility | Soluble in water and alcohol chemicalbook.com | Very soluble in water and alcohol lookchem.comchembk.com |

| Crystal Structure | Cadmium chloride (CdCl₂) motif laboratorynotes.comwikiwand.com | Contains [Ni(H₂O)₆]²⁺ cations chemicalbook.com |

Applications of Nickel(II) Iodide in Chemical Synthesis

| Application Area | Description |

| Catalysis | Used as a catalyst in carbonylation reactions and plays a significant role in homogeneous catalysis. heegermaterials.comwikipedia.org |

| Organic Synthesis | Employed as a reagent, often in conjunction with samarium(II) iodide, for various transformations. heegermaterials.comresearchgate.net |

| Cross-Coupling Reactions | Complexes derived from hydrated nickel iodide are used in cross-coupling reactions to form C-C bonds. wikipedia.orgwikiwand.com |

| Precursor | Serves as a starting material for the preparation of other nickel compounds and complexes. laboratorynotes.com |

Properties

IUPAC Name |

diiodonickel;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCZMUGSQXVQMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ni](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2I2NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.518 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-34-3 | |

| Record name | Nickel iodide (NiI2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Preparation Routes for Nickel Ii Iodide Hydrate

Synthesis of Anhydrous Nickel(II) Iodide Precursors

Anhydrous nickel(II) iodide (NiI₂) serves as a crucial intermediate for the preparation of its hydrated counterpart. It is a paramagnetic black solid that can be synthesized through several established routes. wikipedia.orgwikiwand.com

The anhydrous form of nickel(II) iodide can be produced through the direct reaction of powdered nickel metal with elemental iodine. wikipedia.orgwikiwand.comassignmentpoint.com This method involves the direct oxidation of nickel by iodine to form the nickel(II) salt. The reaction is typically carried out by treating the nickel powder with iodine, which can be performed in an aqueous medium, yielding the black anhydrous salt upon drying. sciencemadness.org

Reaction: Ni + I₂ → NiI₂

A common and straightforward method for preparing anhydrous NiI₂ is the dehydration of its hydrated forms, such as the pentahydrate or hexahydrate. wikipedia.orgassignmentpoint.com This process involves carefully heating the hydrated salt to drive off the water of crystallization. For instance, nickel(II) iodide hexahydrate begins to lose its water molecules at temperatures as low as 43°C. wikipedia.orgsciencemadness.org

Reaction: NiI₂·6H₂O(s) → NiI₂(s) + 6H₂O(g)

Anhydrous nickel(II) iodide can also be synthesized via a metathesis, or double displacement, reaction. This is often performed by reacting a nickel(II) salt, such as nickel(II) chloride or nickel(II) nitrate, with an iodide salt like sodium iodide in an ethanol (B145695) medium. assignmentpoint.com The selection of a non-aqueous solvent like ethanol is critical to precipitate the anhydrous product directly.

Reaction: NiCl₂(ethanolic) + 2NaI(ethanolic) → NiI₂(s) + 2NaCl(s)

| Method | Reactants | General Reaction | Key Conditions |

|---|---|---|---|

| Direct Combination | Nickel powder, Iodine | Ni + I₂ → NiI₂ | Direct treatment of powdered metal with iodine. wikipedia.orgwikiwand.com |

| Dehydration | Nickel(II) iodide hexahydrate | NiI₂·6H₂O → NiI₂ + 6H₂O | Heating the hydrated salt; loses water above 43°C. wikipedia.orgsciencemadness.org |

| Metathesis | Nickel(II) chloride, Sodium iodide | NiCl₂ + 2NaI → NiI₂ + 2NaCl | Reaction performed in an ethanol medium. assignmentpoint.com |

Hydration Processes for Nickel(II) Iodide Hydrates

Hydrated nickel(II) iodide, which typically presents as a bluish-green solid, is prepared by introducing water molecules into the coordination sphere of the nickel(II) ion. wikipedia.org

A primary method for preparing hydrated nickel(II) iodide involves the reaction of a nickel(II) precursor with hydroiodic acid (HI). wikipedia.orgwikiwand.comassignmentpoint.com Suitable precursors include nickel(II) oxide (NiO), nickel(II) hydroxide (B78521) (Ni(OH)₂), or nickel(II) carbonate (NiCO₃). In each case, the precursor is dissolved in hydroiodic acid, leading to the formation of a nickel(II) iodide solution, from which the hydrate (B1144303) can be crystallized. wikipedia.org

Reactions:

From Nickel(II) Oxide: NiO + 2HI → NiI₂ + H₂O

From Nickel(II) Hydroxide: Ni(OH)₂ + 2HI → NiI₂ + 2H₂O

From Nickel(II) Carbonate: NiCO₃ + 2HI → NiI₂ + H₂O + CO₂ youtube.com

Nickel(II) iodide readily dissolves in water to form bluish-green solutions, a color characteristic of hydrated nickel(II) compounds. wikipedia.orgwikiwand.com The species present in these solutions is the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. wikipedia.org By carefully evaporating the solvent from these aqueous solutions, the hydrated salt, specifically nickel(II) iodide hexahydrate ([Ni(H₂O)₆]I₂), can be crystallized. wikipedia.orgwikiwand.com This is the most well-characterized hydrate form of nickel(II) iodide. assignmentpoint.com

| Method | Reactants | General Reaction | Description |

|---|---|---|---|

| Acid-Base Reaction | Nickel(II) oxide/hydroxide/carbonate, Hydroiodic acid | NiO/Ni(OH)₂/NiCO₃ + 2HI → NiI₂ + H₂O/2H₂O/H₂O + CO₂ | Dissolution of a nickel precursor in hydroiodic acid to form an aqueous solution of the salt. wikipedia.orgwikiwand.com |

| Crystallization | Anhydrous Nickel(II) iodide, Water | NiI₂(s) + 6H₂O(l) → [Ni(H₂O)₆]I₂(aq) → [Ni(H₂O)₆]I₂(s) | Anhydrous NiI₂ is dissolved in water and the resulting bluish-green solution is evaporated to yield crystals of the hexahydrate. wikipedia.org |

Controlled Synthesis of Specific Hydrate Stoichiometries (e.g., Hexahydrate)

The preparation of nickel(II) iodide hexahydrate is typically achieved through the acid-base reaction between a nickel(II) precursor, such as nickel(II) carbonate (NiCO₃), and hydroiodic acid (HI). This method allows for the formation of a soluble nickel(II) iodide species in an aqueous solution, from which the hexahydrate can be crystallized under controlled conditions.

The fundamental reaction proceeds as follows:

NiCO₃(s) + 2HI(aq) → NiI₂(aq) + H₂O(l) + CO₂(g)

This reaction is driven by the formation of water and the evolution of carbon dioxide gas. The resulting aqueous solution contains the aquo complex [Ni(H₂O)₆]²⁺, which, upon concentration and cooling, crystallizes as nickel(II) iodide hexahydrate, [Ni(H₂O)₆]I₂. wikipedia.org

To ensure the specific formation of the hexahydrate, careful control over several experimental parameters is necessary. These parameters influence the nucleation and growth of the crystals, dictating the final stoichiometry of the hydrated salt. Key factors include the concentration of the reactant solution, the temperature during reaction and crystallization, and the rate of cooling or solvent evaporation.

A detailed laboratory procedure for the synthesis of nickel(II) iodide hexahydrate from nickel(II) carbonate and hydroiodic acid is outlined below. This procedure is designed to favor the crystallization of the hexahydrate form.

Detailed Synthetic Procedure:

Reactant Preparation: A precisely weighed amount of high-purity nickel(II) carbonate is used as the starting material. A stoichiometric excess of hydroiodic acid is typically employed to ensure complete reaction of the carbonate.

Reaction: The nickel(II) carbonate is slowly added in small portions to the hydroiodic acid solution with constant stirring. This controlled addition is crucial to manage the effervescence caused by the release of carbon dioxide. The reaction is generally carried out at room temperature.

Filtration: Once the reaction is complete and all the nickel(II) carbonate has dissolved, the resulting solution is filtered to remove any unreacted starting material or solid impurities. This step yields a clear, bluish-green solution characteristic of hydrated nickel(II) ions. wikipedia.org

Crystallization: The filtered solution is then gently heated to concentrate it, thereby increasing the saturation of nickel(II) iodide. The solution is subsequently allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the hexahydrate. Slow cooling is essential for the formation of well-defined crystals.

Isolation and Drying: The resulting bluish-green crystals of nickel(II) iodide hexahydrate are collected by vacuum filtration. The crystals are then washed with a small amount of cold deionized water to remove any soluble impurities and subsequently dried under vacuum or in a desiccator.

The following table summarizes the key parameters and observations in a typical synthesis of nickel(II) iodide hexahydrate.

| Parameter | Value/Observation |

| Reactants | Nickel(II) Carbonate (NiCO₃), Hydroiodic Acid (HI) |

| Reaction Temperature | Room Temperature |

| Observation during Reaction | Effervescence (CO₂ evolution), formation of a bluish-green solution |

| Crystallization Method | Slow cooling of a concentrated aqueous solution |

| Product Appearance | Bluish-green crystalline solid wikipedia.org |

| Product Formula | NiI₂·6H₂O |

Structural Elucidation and Crystallographic Investigations of Nickel Ii Iodide Hydrate

Crystal Structures of Anhydrous Nickel(II) Iodide and its Hydrates

The crystal structures of both the anhydrous and hydrated forms of nickel(II) iodide have been determined through crystallographic studies. These investigations highlight the differences in coordination environment around the nickel(II) ion in the absence and presence of water molecules.

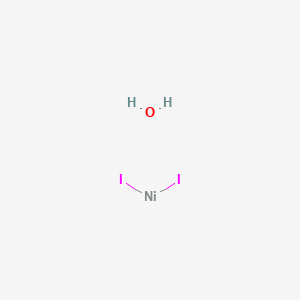

Anhydrous nickel(II) iodide (NiI₂) adopts a crystal structure analogous to that of cadmium chloride (CdCl₂). researchgate.netnih.gov This structural motif is characterized by a layered arrangement of ions. In this structure, the nickel(II) cations are octahedrally coordinated by six iodide anions. researchgate.netresearchgate.net The NiI₆ octahedra share edges to form two-dimensional sheets, which are then stacked along the c-axis. researchgate.net The Ni-I bond lengths within these octahedra are reported to be 2.75 Å. researchgate.net

In the presence of water, nickel(II) iodide readily forms a hexahydrate with the chemical formula [Ni(H₂O)₆]I₂. researchgate.net This crystalline solid is composed of discrete hexaaquanickel(II) cations, [Ni(H₂O)₆]²⁺, and iodide anions, I⁻. The structure of the [Ni(H₂O)₆]²⁺ cation is a well-defined octahedral aquo complex, where the central nickel(II) ion is coordinated to six water molecules. researchgate.nettandfonline.com This arrangement is typical for hydrated nickel(II) compounds and is responsible for their characteristic bluish-green color. researchgate.net

Hydration Shell Characteristics and Coordination Geometry of Nickel(II) Ions in Aqueous and Solid-State Systems

The coordination of water molecules to the nickel(II) ion is a fundamental aspect of its chemistry, both in aqueous solutions and in solid-state hydrates. The characteristics of this hydration shell, including its geometry, bond lengths, and the number of coordinated water molecules, have been extensively studied.

In aqueous solutions, the nickel(II) ion exists as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. researchgate.netgla.ac.uk This complex ion has a distinct octahedral geometry, which is the most common coordination geometry for first-row transition metal aqua ions. researchgate.net The six water molecules act as ligands, donating a pair of electrons to the central nickel(II) ion to form coordinate covalent bonds. The stability of this octahedral complex influences the chemical properties of aqueous nickel(II) solutions.

Experimental and theoretical studies have been conducted to determine the precise parameters of the hydration shell of the nickel(II) ion. The hydration number, which is the number of water molecules in the first coordination sphere, is consistently found to be six. researchgate.netresearchgate.net

The Ni-O bond lengths in the [Ni(H₂O)₆]²⁺ complex have been determined by various techniques, including X-ray diffraction and extended X-ray absorption fine structure (EXAFS) spectroscopy. These studies have reported Ni-O bond distances in the range of 2.04 Å to 2.16 Å. researchgate.netgla.ac.ukat.ua For instance, EXAFS measurements on aqueous NiSO₄ and Ni(NO₃)₂ solutions have shown a Ni-O coordination distance of 2.04 Å. researchgate.net In a crystalline nickel(II) complex with coordinated water molecules, Ni-O bond lengths of 2.0422(17) Å and 2.0567(17) Å have been reported. tandfonline.com Another study on a binuclear nickel(II) complex reported Ni-O bond lengths of 2.16 Å. gla.ac.uk

| Method | Sample | Ni-O Bond Length (Å) | Reference |

|---|---|---|---|

| EXAFS | Aqueous NiSO₄ and Ni(NO₃)₂ solutions | 2.04 | researchgate.net |

| X-ray Diffraction | [Bis(L-alaninato)diaqua]nickel(II) dihydrate | 2.0422(17) and 2.0567(17) | tandfonline.com |

| X-ray Diffraction | Binuclear nickel(II) complex of 1,4-dihydrazinophthalazine | 2.16 | gla.ac.uk |

While the mononuclear hexaaquanickel(II) ion is the predominant species, dimeric structures involving bridging water molecules are also known in the coordination chemistry of nickel(II). In these structures, two nickel(II) centers are linked by one or more water molecules that act as bridging ligands.

An example of such a structure is a dinuclear nickel(II) complex where two nickel centers are bridged by a single water molecule (a μ-aqua bridge). tandfonline.com Another study reports a binuclear water-bridged complex with the formula [Ni₂(μ-H₂O)₂(H₂O)₂(btc)₂(bpy)₂]²⁻. researchgate.net The existence of these dimeric and polynuclear complexes with aqua bridges highlights the versatility of water as a ligand in the coordination chemistry of nickel(II).

Structural Analysis of Coordination Complexes Incorporating Nickel(II) Iodide Hydrate (B1144303) Units

The integration of nickel(II) iodide hydrate into larger coordination complexes results in a diverse array of structural motifs, largely dictated by the nature of the ancillary ligands. The nickel(II) center, typically in a hydrated form such as [Ni(H₂O)₆]²⁺, serves as a versatile building block for constructing complex supramolecular architectures. The iodide ions may act as direct ligands or as charge-balancing counter-ions, while the water molecules of hydration play a crucial role in stabilizing the crystal lattice through extensive hydrogen bonding.

Macrocyclic ligands are known for their ability to encapsulate metal ions, often enforcing specific coordination geometries. In the context of nickel(II) iodide hydrates, these ligands lead to complexes with significant kinetic stability. X-ray diffraction studies have been instrumental in elucidating the precise atomic arrangements in these compounds.

One such example is the complex formed with the 14-membered tetra-aza macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane). In the isostructural compound (1,4,8,11-tetraazacyclotetradecane-κ⁴N)nickel(II) tetraiodocadmate(II), [Ni(C₁₀H₂₄N₄)][CdI₄], the nickel(II) ion is coordinated by the four secondary nitrogen atoms of the cyclam ligand in a square-planar geometry. nih.gov The centrosymmetry of the resulting [Ni(cyclam)]²⁺ cation ensures the planarity of the NiN₄ coordination environment. nih.gov The Ni-N bond lengths are approximately 1.94 Å, which is characteristic for low-spin, square-planar d⁸ Ni(II) complexes with 14-membered tetra-aza macrocycles. nih.gov In this specific structure, the tetraiodocadmate anion, [CdI₄]²⁻, acts as an uncoordinated counter-ion, balancing the charge of the complex cation. nih.gov

The flexibility of some macrocyclic ligands allows for structural changes upon hydration and dehydration. For instance, the complex involving the tetrathia macrocycle 1,4,7,10-tetrathiacyclododecane (B1211434) (12aneS4), specifically Ni(12aneS4)(H₂O)₂₂, demonstrates this adaptability. Upon hydration, the flexible 12aneS4 ring folds to accommodate two water molecules that coordinate directly to the nickel center. core.ac.uk This coordination of water molecules leads to a highly anisotropic expansion of the crystal lattice parameters. core.ac.uk

Table 1: Selected Crystallographic Data for a Macrocyclic Nickel(II) Complex

| Parameter | [Ni(C₁₀H₂₄N₄)][CdI₄] nih.gov |

|---|---|

| Formula | C₁₀H₂₄CdI₄N₄Ni |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.2913 (4) |

| b (Å) | 15.1101 (3) |

| c (Å) | 8.8913 (2) |

| Coordination Geometry | Square-planar |

| Ni-N Bond Lengths (Å) | ~1.94 |

When nickel(II) is coordinated with non-cyclic nitrogen and oxygen donor ligands, octahedral geometries are commonly observed, with water molecules often completing the coordination sphere. These hydrated complexes are stabilized by intricate networks of hydrogen bonds.

A notable example is the compound diaqua[tris(2-aminoethyl)amine]nickel(II) hexaaquanickel(II) bis(sulfate), [Ni(C₆H₁₈N₄)(H₂O)₂]Ni(H₂O)₆₂, which features two distinct octahedral nickel(II) complex cations within its asymmetric unit. nih.govnih.govresearchgate.net In the first cation, [Ni(tren)(H₂O)₂]²⁺, the nickel ion is chelated by the tetradentate nitrogen donor ligand tris(2-aminoethyl)amine (B1216632) (tren) and two water molecules. nih.govnih.govresearchgate.net The second cation is the classic hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, where the nickel is surrounded by six water molecules. nih.govnih.govresearchgate.net Both complexes exhibit a distorted octahedral geometry. nih.govresearchgate.net

Another illustrative case is diaquabis(1,10-phenanthroline)nickel(II) nitrate, Ni(1,10-phenanthroline)₂(H₂O)₂₂. Its crystal structure reveals a distorted octahedral Ni(II) center coordinated by four nitrogen atoms from two 1,10-phenanthroline (B135089) ligands and two oxygen atoms from two water molecules. mdpi.com

The structural parameters for these types of complexes have been precisely determined. In [Ni(tren)(H₂O)₂]²⁺, the Ni-N bond lengths range from approximately 2.06 Å to 2.12 Å, while the Ni-O bond lengths are around 2.09 Å. nih.gov In the [Ni(H₂O)₆]²⁺ cation, the Ni-O bond distances are typically between 2.05 Å and 2.07 Å. nih.gov The geometry around the nickel centers is confirmed by bond angles approaching the ideal 180° for trans ligands. nih.govresearchgate.net

Table 2: Selected Bond Lengths for Hydrated Nickel(II) Complexes with N/O Donor Ligands

| Complex Ion | Bond Type | Bond Length (Å) |

|---|---|---|

| [Ni(tren)(H₂O)₂]²⁺ nih.gov | Ni-N | 2.064 - 2.122 |

| Ni-O | 2.094 |

| [Ni(H₂O)₆]²⁺ nih.gov | Ni-O | 2.051 - 2.074 |

Influence of Water of Crystallization on Lattice Parameters and Overall Crystal Architecture

The structure of hydrates can be quite elaborate, with hydrogen bonds creating polymeric structures. wikipedia.org In nickel(II) chloride hexahydrate, NiCl₂(H₂O)₆, crystallographic analysis shows that the solid consists of [trans-NiCl₂(H₂O)₄] units. These units are hydrogen-bonded to each other and to two additional water molecules that are not directly coordinated to the Ni²⁺ ion. wikipedia.org These non-coordinated water molecules are termed "water of crystallization" and are essential for the integrity of the crystal framework.

The influence of these water molecules is clearly reflected in the lattice parameters. The process of hydration can cause significant, often anisotropic, expansion of the unit cell dimensions. core.ac.uk Conversely, dehydration, which can be induced by heating, typically leads to a loss of crystallinity or a phase transition to a new crystal structure. core.ac.ukwikipedia.org For example, the complex Ni(1,10-phenanthroline)₂(H₂O)₂₂ undergoes a phase change upon heating, transforming to a much simpler structure with a smaller unit cell as a result of the loss of the intricate hydrogen bonding network. mdpi.com

The hydrogen bonding network involving water molecules can be remarkably complex. In the [Ni(tren)(H₂O)₂]Ni(H₂O)₆₂ structure, both the coordinated water molecules of the two nickel complex cations and the hydrogen atoms on the primary amine groups of the 'tren' ligand form hydrogen bonds with the sulfate (B86663) anions. nih.govnih.gov This extensive network of interactions connects all the ionic components—the two types of complex cations and the sulfate anions—into a stable, consolidated three-dimensional crystal structure. nih.govnih.govresearchgate.net The specific arrangement of these hydrogen bonds dictates the molecular packing and the resulting crystal symmetry.

Table 3: Chemical Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | NiI₂·xH₂O |

| (1,4,8,11-tetraazacyclotetradecane-κ⁴N)nickel(II) tetraiodocadmate(II) | [Ni(C₁₀H₂₄N₄)][CdI₄] |

| Diaqua[tris(2-aminoethyl)amine]nickel(II) hexaaquanickel(II) bis(sulfate) | [Ni(C₆H₁₈N₄)(H₂O)₂]Ni(H₂O)₆₂ |

| Diaquabis(1,10-phenanthroline)nickel(II) nitrate | Ni(C₁₀H₁₂N₂)₂(H₂O)₂₂ |

| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |

| Ni(12aneS4)(H₂O)₂₂ | Ni(C₈H₁₆S₄)(H₂O)₂₂ |

| Cyclam | C₁₀H₂₄N₄ |

| Tris(2-aminoethyl)amine (tren) | C₆H₁₈N₄ |

| 1,10-Phenanthroline | C₁₂H₈N₂ |

Coordination Chemistry of Nickel Ii Iodide Hydrate and Its Derivatives

Ligand Exchange Dynamics and Solvation Phenomena

The dissolution of nickel(II) iodide hydrate (B1144303) in water involves the solvation of the [Ni(H₂O)₆]²⁺ cation and the iodide anions. The water molecules in the primary coordination sphere are in constant exchange with the bulk solvent molecules. This ligand exchange process is a fundamental aspect of the solution chemistry of nickel(II). The exchange of water ligands in the [Ni(H₂O)₆]²⁺ complex occurs via a dissociative interchange (Id) mechanism. libretexts.org The rate of this exchange is influenced by factors such as temperature and the nature of the solvent.

Formation and Stability of Aqua Complexes in Solution

In aqueous solution, the dominant species of nickel(II) is the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. wikipedia.org The stability of this aqua complex is a key factor in the thermodynamics of ligand substitution reactions. The formation of this complex is highly favorable in water, and its stability can be quantified by stability constants. scispace.com The stability of metal complexes in solution is influenced by the nature of both the metal ion and the ligands, as well as the properties of the solvent. researchgate.net

The stepwise replacement of water molecules by other ligands is a common feature of the coordination chemistry of nickel(II). The stability of the resulting complexes is often compared to that of the aqua complex to understand the thermodynamic driving forces of the reaction. nih.gov Potentiometric and spectrophotometric methods are commonly employed to determine the stability constants of these complexes in solution. scispace.comcurresweb.com

Complexation with Various Organic and Inorganic Ligands

Nickel(II) iodide serves as a precursor for the synthesis of a wide variety of coordination complexes with both organic and inorganic ligands. The iodide anions can either remain as counter-ions or participate in the coordination sphere, depending on the reaction conditions and the nature of the incoming ligands.

Hydrazones are a versatile class of ligands that can act as neutral or anionic donors and can be bidentate or tridentate in their coordination to metal ions. nih.gov The reaction of nickel(II) salts with hydrazone ligands often leads to the formation of stable, colored complexes. chemijournal.comanalis.com.my While many studies utilize nickel(II) chloride or acetate, the principles of coordination are applicable when nickel(II) iodide is the starting material.

In the presence of bidentate hydrazone ligands, nickel(II) can form complexes with a general formula of [Ni(L)₂X₂], where L is the bidentate ligand and X is a uninegative ion like iodide. researchgate.net These complexes often exhibit an octahedral geometry around the nickel(II) center. researchgate.net With tridentate hydrazone ligands, nickel(II) can form complexes where the ligand coordinates in a meridional or facial manner. The resulting complexes can have different nuclearities, ranging from mononuclear to polynuclear structures, depending on the specific hydrazone and the reaction conditions. nih.gov The coordination geometry can also vary, with both square-planar and octahedral complexes being reported. nih.gov

Below is a table summarizing the coordination behavior of Nickel(II) with some hydrazone ligands.

| Ligand Type | Coordination Mode | Resulting Ni(II) Complex Geometry | Reference |

| Bidentate Hydrazone | Neutral (N, O donor) | Octahedral | researchgate.net |

| Tridentate Hydrazone | Anionic (ONO donor) | Square-planar or Octahedral | nih.gov |

Macrocyclic ligands are cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. The "template effect," where the metal ion organizes the precursor fragments to facilitate the cyclization reaction, is a powerful method for synthesizing macrocyclic complexes. lasalle.edu Nickel(II) ions are particularly effective as templates in the synthesis of various nitrogen-containing macrocycles. e-bookshelf.deresearchgate.net

Starting with a nickel(II) salt like nickel(II) iodide, the reaction with appropriate acyclic precursors can lead to the formation of a nickel(II) macrocyclic complex. For instance, the reaction of a nickel(II) complex with 1,3-dibromopropane can yield a four-coordinate N₂S₂Ni macrocyclic complex. osti.gov The resulting macrocyclic complexes often exhibit high thermodynamic stability and kinetic inertness. lasalle.edu

Chelating ligands are molecules that can form two or more coordinate bonds with a central metal ion, forming a ring structure. This chelate effect generally leads to enhanced stability of the resulting complex compared to complexes with monodentate ligands. niscpr.res.in Nickel(II) forms numerous stable complexes with a variety of chelating ligands containing N, O, and S donor atoms.

The stereochemistry of these complexes is dictated by the nature of the chelating ligand and the coordination number of the nickel(II) ion. For example, with tetradentate N₂O₂ donor ligands, nickel(II) can form octahedral complexes where the ligand wraps around the metal center. researchgate.netnih.gov The coordination geometry can influence the electronic and magnetic properties of the complex. pearson.com The study of the stereochemical preferences of these complexes is crucial for understanding their reactivity and potential applications.

Anomalous Coordination Behavior of Nickel(II) in Solution and Solid State

While octahedral, square planar, and tetrahedral geometries are common for nickel(II) complexes, anomalous coordination numbers and geometries can also be observed. wikipedia.org Factors such as ligand sterics and electronic effects can lead to the formation of five-coordinate complexes with trigonal bipyramidal or square pyramidal geometries. luc.edu

In the solid state, the crystal packing forces can also influence the coordination environment of the nickel(II) ion. For instance, weak interactions between coordinated and uncoordinated iodide ions can lead to the formation of polyiodide species, as observed in the reaction of some nickel(II) iodo-complexes with molecular iodine. rsc.org This can result in complex crystal structures with interesting magnetic properties. warwick.ac.uk The magnetic properties of nickel(II) complexes are sensitive to their coordination environment, and deviations from expected magnetic moments can indicate anomalous coordination behavior. researchgate.netneliti.com

Equilibria Between Different Coordination Numbers (e.g., 4, 5, 6)

Nickel(II) complexes, with their d⁸ electron configuration, are renowned for their ability to adopt various coordination numbers, most commonly four, five, and six. This flexibility leads to complex equilibria in solution, which are sensitive to factors such as temperature, solvent, and the nature of the ligands. For derivatives of nickel(II) iodide hydrate, these equilibria are pivotal in determining the dominant species in a given environment.

In aqueous solution, nickel(II) iodide exists predominantly as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which has a six-coordinate octahedral geometry. wikipedia.org However, the introduction of other ligands can shift the equilibrium towards lower coordination numbers. For instance, the replacement of water molecules with bulkier ligands can favor the formation of five-coordinate or four-coordinate species.

A notable example involves the equilibrium between four- and five-coordinate Ni(II) complexes. In solution, certain four-coordinate Ni(II) halide complexes can reversibly bind a solvent molecule, such as tetrahydrofuran (THF), to form a five-coordinate adduct. luc.edu This process is often accompanied by a distinct color change, indicating a shift in the coordination environment of the nickel center. luc.edu Variable temperature NMR studies can be employed to investigate the kinetics of such equilibria. If a single set of resonances is observed across a range of temperatures, it suggests either the predominance of one species or a very rapid equilibrium between the four- and five-coordinate forms on the NMR timescale. luc.edu

The equilibrium can be represented as:

[NiL₄] + S ⇌ [NiL₄S]

where L represents the ligands and S is a coordinating solvent molecule. The position of this equilibrium is influenced by both enthalpic and entropic factors. The formation of the five-coordinate species is generally enthalpically favored due to the formation of an additional bond, while the dissociation back to the four-coordinate complex is entropically favored.

| Factor | Influence on Equilibrium | Example |

|---|---|---|

| Temperature | Higher temperatures often favor lower coordination numbers due to entropic effects. | Thermochromic behavior where a six-coordinate octahedral complex converts to a four-coordinate species upon heating. acs.org |

| Ligand Steric Bulk | Bulky ligands can sterically hinder the approach of additional ligands, favoring four- or five-coordination over six-coordination. | Complexes with sterically demanding phosphine (B1218219) ligands often adopt tetrahedral or square planar geometries. |

| Solvent Coordinating Ability | Strongly coordinating solvents can stabilize higher coordination numbers by participating in the coordination sphere. | A four-coordinate complex may become five- or six-coordinate in a solvent like THF or dimethylformamide (DMF). luc.edu |

| Counter-ion Identity | The nature of the counter-ion can influence the structure in the solid state and in solution, potentially affecting the coordination number. | Different anions can promote the conversion between paramagnetic tetragonal and diamagnetic square planar forms. pacific.edu |

Interconversion Between Geometric Isomers (e.g., Tetrahedral, Square Planar, Octahedral)

The d⁸ electronic configuration of Ni(II) allows for the existence of multiple geometric isomers with similar energies, leading to interconversions between them. The primary geometries observed are octahedral, square planar, and tetrahedral.

Octahedral Geometry: As seen in nickel(II) iodide hexahydrate, the [Ni(H₂O)₆]²⁺ cation adopts a distorted octahedral geometry. acs.org This is a common coordination geometry for Ni(II), particularly with small, non-bulky ligands.

Square Planar and Tetrahedral Geometries: Four-coordinate Ni(II) complexes can exist as either square planar or tetrahedral isomers. The energy difference between these two geometries is often small, and equilibria between them are common.

Square planar complexes are typically diamagnetic (low-spin) and often have a reddish-orange or yellow color.

Tetrahedral complexes are paramagnetic (high-spin) and are usually blue or green.

The interconversion between these isomers can be influenced by several factors:

Electronic Effects of Ligands: Strong-field ligands favor the square planar geometry, which has a larger ligand field stabilization energy for a d⁸ ion. Weak-field ligands are more likely to form tetrahedral complexes.

Steric Hindrance: Bulky ligands tend to favor the tetrahedral geometry, which has larger angles between ligands (109.5°) compared to the square planar geometry (90°), thus minimizing steric repulsion.

Kinetic studies on the tetrahedral to square-planar isomerization have been performed for some Ni(II) iodide derivatives. For instance, the rates of interconversion for bis(diphenylmethylphosphine)nickel(II) diiodide have been determined using ¹H NMR line-width analysis. rsc.org This demonstrates that such isomerizations are dynamic processes with measurable rates.

The equilibrium between square planar and tetrahedral geometries can be represented as:

[NiL₄] (square planar, diamagnetic) ⇌ [NiL₄] (tetrahedral, paramagnetic)

This equilibrium can be thermochromic, with the tetrahedral form often being favored at higher temperatures due to its higher entropy.

| Geometry | Coordination Number | Hybridization (Valence Bond Theory) | Magnetic Properties | Typical Ligands |

|---|---|---|---|---|

| Octahedral | 6 | sp³d² | Paramagnetic | H₂O, NH₃, ethylenediamine |

| Tetrahedral | 4 | sp³ | Paramagnetic | Cl⁻, Br⁻, I⁻ (with bulky cations) |

| Square Planar | 4 | dsp² | Diamagnetic | CN⁻, phosphines |

Investigation of Supramolecular Interactions and Assembly in Hydrated Nickel(II) Iodide Systems

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. In hydrated nickel(II) iodide systems, these interactions, particularly hydrogen bonding, play a crucial role in the assembly of the crystal lattice.

The crystal structure of derivatives of hydrated nickel(II) iodide often reveals extensive hydrogen-bonding networks. For example, in the complex Tris(2-aminoethyl)amine-κN,N′,N′′,N′′′nickel(II) iodide dihydrate, hydrogen bonding links the individual complex molecules into a three-dimensional network. researchgate.net These interactions typically involve the coordinated water molecules, amine groups on the ligands, and the iodide counter-ions.

The water molecules in the hydration sphere of the nickel ion are excellent hydrogen bond donors, while the iodide ions can act as hydrogen bond acceptors. This donor-acceptor relationship is fundamental to the formation of the supramolecular architecture. In more complex systems, other functional groups on the organic ligands can also participate in hydrogen bonding, leading to intricate and predictable packing motifs.

The study of these supramolecular assemblies is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties. By understanding the interplay of hydrogen bonding, π-π stacking, and other weak interactions, it is possible to control the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov For instance, in some nickel(II) coordination polymers, adjacent one-dimensional chains are connected by O—H⋯O hydrogen bonds to form a two-dimensional supramolecular structure. nih.gov

Catalytic Applications and Mechanistic Studies of Nickel Ii Iodide Hydrate

Homogeneous Catalysis Mediated by Nickel(II) Iodide Hydrate (B1144303)

Nickel(II) iodide (NiI₂) has emerged as a versatile and effective catalyst in a variety of homogeneous catalytic reactions. Its utility is particularly noted in carbonylation and cross-coupling reactions, where it facilitates the formation of crucial carbon-carbon and carbon-heteroatom bonds. This section will delve into the specific applications of nickel(II) iodide hydrate in these domains, exploring its role in promoting chemical transformations and the mechanistic pathways that govern these processes.

Carbonylation Reactions

Nickel(II) iodide has been identified as a catalyst for carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule. wikipedia.org While it can function as a catalyst on its own, its activity in the carbonylation of alcohols is considered lower than that of Ni(0). researchgate.net However, the addition of iodide salts, including NiI₂, can enhance the activity of other nickel-based catalytic systems. For instance, in the carbonylation of methanol (B129727) using a Nickel N-Heterocyclic Carbene catalyst, the use of NiI₂ in place of Ni(OAc)₂ resulted in a slight increase in activity. chemrxiv.org

Mechanistic studies suggest that in nickel-catalyzed carbonylation reactions, a plausible pathway involves the oxidative addition of an alkyl iodide to a Ni(0) complex. This is followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the carbonylated product. chemrxiv.org The presence of an iodide source is crucial for the regeneration of the active catalytic species.

Cross-Coupling Reactions

This compound has found niche applications as a reagent in organic synthesis, particularly in cross-coupling reactions. wikipedia.org These reactions are fundamental in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors.

Complexes derived from hydrated nickel iodide have been utilized in cross-coupling reactions. wikipedia.org Nickel catalysts, in general, are attractive for these transformations due to the ability of nickel to exist in various oxidation states (from 0 to +4), which allows for diverse catalytic cycles. ethernet.edu.et This versatility enables the coupling of a wide range of substrates. Nickel(II) compounds are gaining considerable interest in organic synthesis due to their ready availability and low cost. researchgate.netnih.gov

Nickel(II) iodide is frequently used as a catalytic additive in reductive coupling reactions mediated by samarium(II) iodide (SmI₂). wikipedia.org The addition of catalytic amounts of NiI₂ to SmI₂-promoted reactions can lead to enhanced reaction rates and improved efficiencies. nih.gov For example, in the SmI₂-promoted Barbier cyclization, the addition of catalytic NiI₂ resulted in a significant increase in the yield of the desired product. nih.gov

The mechanism of these NiI₂-catalyzed, SmI₂-mediated reactions is believed to operate through a Ni(0)/Ni(II) catalytic cycle, with Sm(II) acting as the terminal reductant. acs.org This synergistic relationship allows for transformations that are otherwise difficult to achieve with SmI₂ alone. The presence of additives like NiI₂ can also influence the diastereoselectivity of certain cyclization reactions. acs.org

Nickel(II) iodide plays a crucial role in the directed iodination of C(sp²)–H bonds using molecular iodine (I₂). This reaction allows for the selective introduction of an iodine atom at a specific position on an aromatic or vinylic carbon. The process is often facilitated by a directing group on the substrate that coordinates to the nickel center, bringing the C-H bond into close proximity for activation.

Mechanistic studies, using density functional theory, have elucidated the elementary steps of Ni(II)-catalyzed C(sp²)–H iodination. nih.govnih.gov The reaction is initiated by the coordination of a substrate bearing a bidentate directing group, such as 8-aminoquinoline, to the Ni(II) catalyst. nih.govnih.gov The subsequent C-H activation is facilitated by the presence of a base, such as Na₂CO₃. nih.govnih.gov The introduction of I₂ provides the driving force for the C-H activation and the formation of a nickelacycle intermediate. nih.govnih.gov The final C-I bond is formed through either a redox-neutral electrophilic cleavage (EC) pathway or a one-electron reductive cleavage (REC) pathway. nih.govnih.gov The previously proposed Ni(II)/Ni(IV) and homolytic cleavage pathways have been found to be higher in energy. nih.govnih.gov

| Parameter | Description | Reference |

| Catalyst | Nickel(II) compounds | nih.govnih.gov |

| Iodinating Agent | Molecular Iodine (I₂) | nih.govnih.gov |

| Directing Groups | N,N'-bidentate centers (e.g., 8-aminoquinoline) | nih.govnih.gov |

| Proposed Mechanism | Electrophilic Cleavage (EC) or Reductive Cleavage (REC) | nih.govnih.gov |

| Key Intermediate | Nickelacycle | nih.govnih.gov |

A significant application of this compound is in the reductive cross-coupling of aryl halides with alkyl halides. This method provides a direct route to synthesize alkylated aromatic compounds without the need for pre-formed organometallic reagents. organic-chemistry.orgnih.gov The reaction typically employs a reducing agent, such as manganese or zinc, to facilitate the catalytic cycle. organic-chemistry.orgnih.gov

In a reported system, a combination of NiI₂·xH₂O, a ligand, pyridine, and zinc dust was used to couple aryl bromides with alkyl bromides. nih.gov This protocol is notable for its high functional-group tolerance and can be performed on the benchtop without stringent precautions to exclude air or moisture. nih.gov The reaction mechanism is proposed to involve a series of nickel oxidation states, including oxidative addition, reduction, and reductive elimination steps, while avoiding the formation of stoichiometric organomanganese or organozinc intermediates. organic-chemistry.orgnih.gov A synergistic effect has been observed when a mixture of two different ligands is employed. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Reductant | Key Features | Reference |

| Aryl Halide | Alkyl Bromide | NiI₂·xH₂O, Ligands, Pyridine | Zinc or Manganese | High functional group tolerance, benchtop setup | organic-chemistry.orgnih.gov |

Suzuki Cross-Coupling Reactions of Unactivated Alkyl Halides

The Suzuki cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. While palladium catalysts have been extensively used, nickel-based systems offer advantages in terms of cost and reactivity, particularly with challenging substrates like unactivated alkyl halides. This compound, often in conjunction with a suitable ligand, has demonstrated efficacy in catalyzing the coupling of unactivated secondary alkyl halides with alkylboron reagents.

A key development in this area is the use of a 1,2-diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, in combination with a nickel(II) source. This catalytic system enables the Suzuki cross-coupling of a variety of unactivated secondary alkyl bromides and iodides with alkylboranes at room temperature, a significant advancement over previous methods that were limited to aryl- and vinylboron compounds and required elevated temperatures. The reaction tolerates a range of functional groups, including ethers, carbamates, and esters.

The success of this methodology extends to primary alkyl halides as well. Mechanistic studies suggest that for nickel-catalyzed cross-couplings of unactivated alkyl halides, the oxidative addition step may proceed through a radical pathway, which is favorable for tertiary halides due to the relative stability of tertiary radicals.

Table 1: Nickel-Catalyzed Suzuki Cross-Coupling of Unactivated Secondary Alkyl Halides

| Entry | Alkyl Halide | Alkylborane | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bromocyclohexane | 9-Octyl-9-BBN | Octylcyclohexane | 85 |

| 2 | Iodocyclopentane | 9-Hexyl-9-BBN | Hexylcyclopentane | 78 |

| 3 | 2-Bromooctane | 9-Butyl-9-BBN | 2-Dodecane | 72 |

Data compiled from studies on nickel-catalyzed Suzuki cross-coupling reactions.

Cycloaddition and Cycloisomerization Reactions

Nickel(II) iodide has proven to be a highly effective catalyst for the [3+2] cross-coupling reaction of aziridines with isocyanates, leading to the synthesis of iminooxazolidine derivatives. This reaction proceeds smoothly under mild conditions, with Nickel(II) iodide demonstrating superior catalytic activity compared to other nickel salts and iodide sources, achieving high yields in short reaction times.

The proposed mechanism suggests that Nickel(II) iodide functions as both a Lewis acid and an iodide source. The Lewis acidity of the nickel center activates the aziridine (B145994), while the iodide facilitates the cleavage of the aziridine ring. This dual role allows for the efficient formation of the five-membered heterocyclic product. Interestingly, with longer reaction times, the initially formed iminooxazolidine can isomerize to the corresponding imidazolidinone derivative.

Table 2: Nickel(II) Iodide Catalyzed [3+2] Cycloaddition of Aziridines with Isocyanates

| Entry | Aziridine Substrate | Isocyanate Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Tosyl-2-phenylaziridine | Phenyl isocyanate | 2-Imino-3-phenyl-5-(phenyl)-4-tosyloxazolidine | 92 |

| 2 | 1-Tosyl-2-methylaziridine | Ethyl isocyanate | 2-(Ethylimino)-5-methyl-3-tosyloxazolidine | 85 |

| 3 | 1-Benzoyl-2-phenylaziridine | Cyclohexyl isocyanate | 3-Benzoyl-2-(cyclohexylimino)-5-phenyloxazolidine | 88 |

Data represents typical yields obtained in the presence of NiI2 catalyst.

Nickel catalysts, including systems that can be generated from Nickel(II) precursors, are effective in promoting the intramolecular cycloisomerization of dienes. This transformation is a powerful tool for the construction of cyclic and bicyclic frameworks. The mechanism of these reactions often involves the formation of a nickel hydride species, which initiates the catalytic cycle.

In the context of (NHC)nickel(II)hydride-catalyzed cycloisomerization of dienes, computational studies have shown that the reaction begins with a hydride insertion into the diene to form an alkyl nickel species. This is followed by sequential olefin insertion and β-hydride transfer steps. The regioselectivity of the cyclization, particularly the preference for exo-cyclization, is dictated by the ring strain in the transition states of the olefin insertion step. The subsequent β-hydride transfer step's selectivity is influenced by steric interactions between the bulky N-heterocyclic carbene (NHC) ligand and substituents on the olefin, ultimately determining the final product structure.

Regioselective Ring-Opening Reactions of Epoxides with Aryl Halides

Nickel-catalyzed regioselective ring-opening of epoxides with aryl halides represents a significant method for carbon-carbon bond formation. This reaction is particularly notable for its ability to control regioselectivity through the use of co-catalysts. Specifically, in a bipyridine-ligated nickel system under reducing conditions, the choice of an iodide or titanocene (B72419) co-catalyst dictates the position of the epoxide ring opening.

When iodide is used as a co-catalyst, the reaction proceeds via an iodohydrin intermediate, leading to the opening of the epoxide at the less hindered position. This pathway is favored for the synthesis of linear alcohol products. Conversely, employing a titanocene co-catalyst is proposed to involve a Ti(III)-mediated radical generation, which results in the ring opening at the more hindered carbon, yielding branched alcohol products. For 1,2-disubstituted epoxides, both catalytic systems predominantly afford the trans product. This dual catalytic approach allows for a regiodivergent synthesis, providing access to different isomers from the same starting materials.

Table 3: Regiodivergent Ring-Opening of Terminal Epoxides with Aryl Halides

| Epoxide Substrate | Aryl Halide | Co-catalyst | Major Product | Regioselectivity (Less Hindered:More Hindered) |

|---|---|---|---|---|

| Styrene Oxide | 4-Bromobenzonitrile | Iodide | Linear Alcohol | >95:5 |

| Styrene Oxide | 4-Bromobenzonitrile | Titanocene | Branched Alcohol | 1: >19 |

| 1,2-Epoxyoctane | 4-Iodobenzaldehyde | Iodide | Linear Alcohol | >95:5 |

| 1,2-Epoxyoctane | 4-Iodobenzaldehyde | Titanocene | Branched Alcohol | 1: >19 |

Illustrative data based on nickel-catalyzed regiodivergent epoxide opening.

Detailed Mechanistic Pathways in this compound Catalysis

Elucidation of Catalytic Cycles and Elementary Steps

The catalytic activity of nickel complexes, including those derived from this compound, is characterized by the accessibility of multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). This property allows for diverse mechanistic pathways, often involving single-electron transfer (SET) and radical intermediates, which distinguishes nickel catalysis from that of other group 10 metals like palladium.

A common feature in many nickel-catalyzed reactions is the involvement of a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. For instance, in cross-coupling reactions, the cycle may be initiated by the oxidative addition of an electrophile to a Ni(0) species to form a Ni(II) intermediate. Subsequent transmetalation with a nucleophile and reductive elimination then furnishes the product and regenerates the Ni(0) catalyst.

In reactions involving radical pathways, a Ni(I) species can activate an alkyl halide via a concerted halogen-atom abstraction to generate an alkyl radical and a Ni(II) species. The catalytic cycle can also be mediated by a Ni(I)/Ni(III) couple. An example is the reductive diene coupling, where a Ni(I) complex undergoes oxidative addition with a silane (B1218182) to form a Ni(III) hydride, which then participates in the cyclization.

In cycloaddition reactions, such as the coupling of diynes and isocyanates, the mechanism can proceed through the oxidative coupling of the substrates to a Ni(0) center, forming a nickelacycle intermediate. Subsequent reductive elimination from this intermediate yields the final product. The nature of the ligands, such as N-heterocyclic carbenes (NHCs), plays a crucial role in stabilizing the nickel intermediates and influencing the efficiency and selectivity of the reaction.

The elucidation of these catalytic cycles and their elementary steps is often achieved through a combination of experimental techniques, including kinetic studies and stoichiometric reactions, as well as computational methods like Density Functional Theory (DFT) calculations. These studies provide valuable insights into the roles of the catalyst, ligands, and additives, and guide the development of new and improved catalytic systems.

Role of Nickel(II) as a Lewis Acid and Iodide Source

In the realm of catalysis, this compound serves as a versatile precursor, where both the nickel center and the iodide ligand can play crucial roles in the catalytic cycle. The Nickel(II) ion, a transition metal center, inherently possesses Lewis acidic character, enabling it to accept electron pairs from coordinating ligands or substrates. thieme-connect.denih.gov This Lewis acidity is fundamental in many nickel-catalyzed reactions, including C-H activation, as it facilitates the coordination of the substrate to the metal center, a critical initial step for subsequent bond cleavage. thieme-connect.de The interaction between the Lewis acidic nickel and a Lewis basic directing group on the substrate brings the targeted C-H bond into proximity with the metal, setting the stage for activation. nih.gov

The role of appended Lewis acids in modulating the reactivity of Ni(II) complexes has been a subject of study. The oxophilicity and tunable Lewis acidity of co-catalysts like boranes can enable stoichiometric and catalytic reactions that would otherwise be inert. nih.gov Computational studies using energy decomposition analysis have quantified the contributions of Lewis acids in promoting Ni-catalyzed C-X (X = H, C, O) bond cleavage. rsc.org These analyses reveal that the dominant factors for Lewis acid promotion are highly dependent on the features of the transition states. For instance, in transition states with only heteroatom–Lewis acid interactions, reactivity is improved mainly by enhancing charge transfer from the metal to the Lewis acid-activated substrate. rsc.org In contrast, for transition states involving both heteroatom–Lewis acid and heteroatom–transition metal interactions, the decisive factor for improved reactivity is often the reduction of Pauli repulsion between occupied orbitals. rsc.org

The iodide ligand, often considered a spectator, can also be an active participant. In certain catalytic systems, particularly those involving oxidative addition, the iodide can be displaced or can participate directly in the reaction mechanism. For instance, in conjunction with samarium(II) iodide, nickel(II) iodide is used as a reagent in organic synthesis. wikipedia.orgheegermaterials.com Furthermore, the nature of the halide ligand can influence the electronic properties and reactivity of the nickel center. In some cases, scavenging of the iodide by a Lewis-acidic additive has been shown to improve reactivity by altering the free energy surface of the catalytic cycle. nih.gov

Investigation of Two-State Reactivity (Singlet/Triplet) in C-H Activation

The mechanistic intricacies of nickel-catalyzed C-H activation are often complicated by nickel's ability to access multiple oxidation states and spin states. thieme-connect.denih.gov Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the elementary steps of these reactions and understanding the relative stabilities of various electronic states. researchgate.net A key finding from these computational studies is the concept of two-state reactivity, where both singlet and triplet spin states of nickel species can be involved in the catalytic cycle. researchgate.net

A detailed mechanistic study by Musaev and co-workers on Ni(II)-catalyzed C-H iodination identified that the reaction mechanism involves both singlet- and triplet-state nickel species. researchgate.net The relative energies of these spin states for the catalyst and its intermediates can dictate the preferred reaction pathway. The calculations often reveal that the ground state of the initial Ni(II) complex may be a triplet, but the C-H activation transition state may be lower in energy on the singlet potential energy surface, requiring a spin crossover event.

The table below summarizes the relative free energies (ΔG) and enthalpies (ΔH) for the C-H bond activation step on both singlet and triplet surfaces for a model substrate, as determined by DFT analysis. researchgate.net

| Species | Spin State | ΔG (kcal/mol) | ΔH (kcal/mol) |

| Ni(OAc)₂ Catalyst | Triplet | 0.0 | 0.0 |

| Singlet | +5.6 | +5.7 | |

| Transition State 1 | Triplet | +28.1 | +35.2 |

| Singlet | +24.5 | +32.0 | |

| Intermediate 2 | Triplet | +16.0 | +25.5 |

| Singlet | +10.1 | +19.1 |

This interactive table shows calculated energy values for key states in a Ni-catalyzed C-H activation, illustrating the lower energy barrier on the singlet pathway for the transition state.

These findings highlight that the C-H activation step may proceed through a lower-energy singlet transition state even if the initial catalyst exists in a triplet ground state. The variable oxidation states and coordination numbers of nickel complexes make the judicious design of ligands to control these spin states a significant challenge in developing enantioselective C-H activation reactions. researchgate.net

Distinction Between Redox Neutral Electrophilic Cleavage (EC) and One-Electron Reductive Cleavage (REC) Pathways

Nickel catalysis is characterized by a rich diversity of redox pathways, with the metal center capable of accessing Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV) oxidation states. nih.govmdpi.comsigmaaldrich.com This versatility allows for multiple mechanistic pathways for bond cleavage, which can be broadly categorized.

Redox-Neutral Pathways: In some cases, C-H activation can proceed via a redox-neutral mechanism where the formal oxidation state of the nickel center does not change during the key bond-breaking step. One such pathway is Concerted Metalation-Deprotonation (CMD), which is commonly invoked in palladium catalysis and has been proposed for nickel as well. thieme-connect.demdpi.com In the CMD mechanism, the C-H bond is cleaved with the assistance of an external or internal base, forming a nickel-carbon bond without a formal change in the metal's oxidation state. Recently, a redox-neutral Ni(II)/Ni(II) catalytic cycle has been reported for the hydroarylation of unactivated alkenes with arylboronic acids. nih.gov This cycle, enabled by an electron-rich diimine ligand, proceeds in the absence of external oxidants or reductants. nih.gov

Redox-Active Pathways: More commonly, nickel catalysis involves redox cycles that shuttle between different oxidation states. Single-Electron Transfer (SET) processes are prevalent, leading to radical intermediates. researchgate.net The activation of alkyl electrophiles by a low-valent nickel species, for example, can generate an alkyl radical through pathways like concerted halogen atom transfer (XAT). nih.gov

The distinction between different cleavage pathways is crucial for understanding reaction mechanisms and outcomes.

Electrophilic Cleavage (EC): This pathway can be considered redox-neutral, where the Ni(II) center acts as an electrophile, assisting in the cleavage of a C-H bond, often through a CMD-type mechanism. researchgate.net

One-Electron Reductive Cleavage (REC): This pathway involves a change in the nickel oxidation state. For example, a Ni(II) complex might be reduced to a Ni(I) species, which then participates in the catalytic cycle. Alternatively, oxidative addition of a substrate to a Ni(I) species can form a Ni(III) intermediate. youtube.com Merging electrolysis with nickel catalysis allows for the modulation of nickel's oxidation state, facilitating steps like the anodic oxidation of Ni(II) to Ni(III) to drive the reaction. chinesechemsoc.org

Mechanistic investigations combining experiments and DFT calculations are often required to distinguish between these pathways. chinesechemsoc.org For example, in some cross-coupling reactions, stoichiometric and catalytic data are inconsistent with a redox-neutral transmetalation and subsequent reductive elimination from nickel(II), instead supporting the need for an oxidation step to a Ni(III) intermediate via a redox transmetalation. acs.org

Characterization of Key Intermediates (e.g., Nickelacycles) and Transition States

A thorough understanding of any catalytic cycle requires the identification and characterization of the intermediates and transition states involved. In nickel-catalyzed C-H functionalization, nickelacycles are frequently proposed and identified as key intermediates. thieme-connect.de

A nickelacycle is a cyclic molecule containing a nickel atom in the ring. They are typically formed through the coordination-assisted cleavage of a C-H bond, a process often described as cyclometalation. nih.gov For instance, a Ni(II) species coordinates to a directing group on the substrate, which facilitates a concerted metalation-deprotonation (CMD) step to furnish the nickelacycle. thieme-connect.de This intermediate can then undergo further reactions, such as oxidative addition or reaction with an electrophile, to yield the functionalized product. thieme-connect.de

The formation of five-membered aza-nickelacycles via the oxidative cyclization of an imine and an alkyne with a nickel(0) source is a key step in various multicomponent coupling reactions. rsc.orgrsc.org These intermediates have been characterized stoichiometrically. For example, the reaction of an N-(benzenesulfonyl)benzaldimine with diphenylacetylene (B1204595) in the presence of Ni(cod)₂ and PCy₃ quantitatively forms a stable five-membered nickelacycle, which can be further reacted with carbon monoxide to yield a γ-lactam, confirming its structure. rsc.org

Characterization Techniques:

Spectroscopy: NMR and X-ray crystallography are powerful tools for the structural characterization of stable or isolable intermediates like nickelacycles.

Computational Chemistry: DFT calculations are essential for modeling the structures and energies of both transient intermediates and high-energy transition states that cannot be observed experimentally. researchgate.netnih.gov These calculations provide insights into reaction barriers and the feasibility of proposed mechanistic pathways. acs.org

Kinetic Studies: Experimental techniques such as radical clock experiments can be used to determine the rates of specific steps, such as radical capture by a nickel complex, providing evidence to distinguish between stepwise and concerted pathways. nih.govnih.gov

The table below provides examples of characterized nickel intermediates and the methods used.

| Intermediate Type | Formation Reaction | Characterization Method(s) |

| Five-membered Nickelacycle | Coordination-assisted C-H activation | X-ray Crystallography, NMR, DFT |

| Aza-nickelacycle | Oxidative cyclization of imine and alkyne | NMR, Chemical Derivatization (reaction with CO) |

| Ni(III)-Aryl Species | Oxidative addition or redox transmetalation | DFT Calculations, Electrochemical Studies |

| Ni-Olefin Complex | Coordination of alkene to Ni(0) | DFT Calculations, In-situ Spectroscopy |

This interactive table summarizes key nickel intermediates in catalysis and the common methods employed for their characterization.

Understanding the structure of transition states is equally critical. For example, in C-O bond cleavage reactions, Lewis acids can accelerate the process by stabilizing the transition state through various interactions, including charge transfer and reduction of Pauli repulsion, which have been quantified using computational energy decomposition approaches. rsc.org

Strategies for Catalyst Optimization and Regeneration

The practical application of nickel catalysts in industrial processes necessitates strategies to maximize their efficiency, stability, and lifespan. Optimization focuses on improving catalyst performance, while regeneration aims to restore the activity of catalysts that have been deactivated.

Catalyst Optimization: The performance of a nickel-based catalyst is highly dependent on several factors, which can be fine-tuned to achieve desired outcomes.

Ligand Design: The choice of ligand is paramount as it directly influences the steric and electronic properties of the nickel center. nih.gov For instance, redox-active π-acceptor nitrogen ligands like bipyridine and phenanthroline are key in promoting cross-coupling reactions involving radical intermediates. nih.govnih.gov The bite angle of phosphine (B1218219) ligands has also been shown to play a critical role in reaction outcomes. nih.gov

Additives/Co-catalysts: Lewis acids can significantly accelerate reactions by activating substrates or modifying the electronic properties of the nickel center. rsc.orgsouthwales.ac.uk In reductive cross-coupling reactions, stoichiometric reductants like zinc or manganese are used to turn over the nickel catalyst. nih.gov

Reaction Conditions: Parameters such as temperature, solvent, and pressure are crucial. Many nickel-catalyzed C-H functionalization reactions require high temperatures (140–160 °C), but changing the base or ligand system can sometimes allow for lower temperatures. thieme-connect.de

Support Materials: For heterogeneous catalysts, the choice of support (e.g., alumina, silica, activated carbon) is important. sigmaaldrich.comnih.gov Strong metal-support interactions can help create highly dispersed nickel nanoparticles and prevent sintering at high temperatures. rsc.org

Catalyst Regeneration: Catalyst deactivation is a significant issue that can occur through several mechanisms, including poisoning, fouling (e.g., carbon deposition or "coking"), and sintering (agglomeration of metal particles). rsc.orgresearchgate.net The strategy for regeneration depends on the cause of deactivation.

Coke Removal: For catalysts deactivated by carbon deposition, a common regeneration method is controlled combustion or calcination to burn off the coke. researchgate.netkaust.edu.sa

Sintering Reversal: Nickel particles that have agglomerated can sometimes be redispersed. Treatment with an oxidative atmosphere (e.g., CO₂) can help regenerate catalysts deactivated by sintering. researchgate.net

Poisoning Removal: Catalysts poisoned by substances like sulfur can be regenerated by treatment with a steam/hydrogen stream. researchgate.net

Solvent Washing and Hydrogen Treatment: For deactivated Raney-Nickel catalysts, strategies such as solvent washing, sonication, and hydrogen treatment have been investigated. kaust.edu.saresearchgate.net High-pressure hydrogen treatment has been shown to be particularly effective at recovering the full original catalytic activity. kaust.edu.saresearchgate.net

The ability to successfully regenerate a catalyst can significantly extend its lifetime and improve the economic and environmental sustainability of a chemical process. researchgate.net

Spectroscopic Characterization of Nickel Ii Iodide Hydrate Systems

Electronic Absorption Spectroscopy for d-d Transitions and Ligand Field Parameters

The distinct bluish-green color of hydrated nickel(II) compounds, including nickel(II) iodide hydrate (B1144303), is a direct consequence of electronic transitions between d-orbitals of the Ni(II) ion. wikipedia.org In the hydrated form, the nickel ion is typically coordinated octahedrally by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex. wikipedia.org Electronic absorption spectroscopy in the visible and near-ultraviolet range is used to study the transitions between the split d-orbital energy levels.

For an octahedral Ni(II) ion (a d⁸ configuration), three spin-allowed d-d transitions are expected. These transitions arise from the ground state, ³A₂g, to the excited states ³T₂g, ³T₁g(F), and ³T₁g(P). These transitions are relatively weak, with molar extinction coefficients (ε) typically less than 1,000 M⁻¹cm⁻¹, a characteristic feature of d-d transitions that are Laporte (symmetry) forbidden. libretexts.orgillinois.edu

Studies on the absorption spectra of hydrated Ni(II) ions in the gas phase and in solution confirm that the hexahydrated species, [Ni(H₂O)₆]²⁺, is the chromophore responsible for the characteristic absorption bands. umass.edu The analysis of these bands allows for the determination of important ligand field parameters, such as the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). For instance, the electronic absorption spectra for octahedral Ni(II) complexes are consistent with calculated Racah parameters in the range of 820-840 cm⁻¹. marquette.edunih.gov

| Transition | Typical Absorption Region (nm) | Energy (cm⁻¹) | Description |

|---|---|---|---|

| ³A₂g → ³T₂g | ~1250 | ~8,000 | This lowest energy transition corresponds directly to the ligand field splitting parameter (Δo). |

| ³A₂g → ³T₁g(F) | ~720 | ~13,900 | A transition to the first ³T₁g state, influenced by both Δo and interelectronic repulsion. |

| ³A₂g → ³T₁g(P) | ~400 | ~25,000 | The highest energy spin-allowed d-d transition, appearing in the near-UV or violet region. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure of nickel(II) iodide hydrate by probing the vibrational modes of the water molecules and the metal-ligand bonds.

Water molecules coordinated to a metal ion exhibit different vibrational frequencies compared to bulk water due to the strong ion-dipole interactions. These techniques are highly sensitive to the hydrogen-bonding structure of water. mdpi.com Key vibrational modes of water include the O-H stretching and H-O-H bending modes.

O-H Stretching: In liquid water, a broad O-H stretching band is observed around 3400 cm⁻¹. In hydrated nickel(II) iodide, the strong coordination of water to the Ni²⁺ ion perturbs this mode. The interaction typically leads to a shift in the stretching frequencies, and the band profile can provide information about the strength and homogeneity of the hydrogen bonding within the hydration shell.

H-O-H Bending: The H-O-H bending mode of liquid water appears around 1640 cm⁻¹. mdpi.com Coordination to the nickel cation restricts the bending motion, often resulting in a blue shift (an increase in frequency) of this vibrational band.

The iodide ion (I⁻) is considered a weakly interacting, low-charge-density anion, meaning its effect on the surrounding water structure is less pronounced compared to the high-charge-density Ni²⁺ cation. mdpi.com

When water acts as a ligand, its internal vibrations are modified upon coordination to the Ni(II) center. In addition to the shifts in stretching and bending modes discussed above, new vibrational modes corresponding to the metal-ligand bonds appear. For the [Ni(H₂O)₆]²⁺ complex, these are primarily the Ni-O stretching and bending vibrations. These modes occur at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). The observation of a band in the 457-500 cm⁻¹ region in some nickel complexes, for example, can be assigned to the metal-oxygen stretching vibration. arcjournals.org The frequency of the Ni-O stretch is indicative of the strength of the coordination bond.

Vibrational spectroscopy of thin films of hydrated compounds can reveal details about their structure, phase, and the effects of hydration and structural disorder. scispace.comresearchgate.netnih.gov For thin films of this compound, IR and Raman spectroscopy can be used to identify the phases present and the degree of hydration by monitoring the characteristic O-H stretching modes, which act as spectroscopic fingerprints. scispace.comresearchgate.netnih.gov This technique is particularly sensitive to the surface and can distinguish between different crystalline or amorphous structures. Increased disorder or crystal defects within the film can be observed through the broadening of vibrational bands and increased intensity of higher-order modes. scispace.com

Nuclear Magnetic Resonance (NMR) Studies for Solution Dynamics and Hydration Numbers